Ortho-Fluorine Lipophilicity Increase
Fluorine substitution at the ortho position of biphenyl-2-carboxylic acid increases lipophilicity relative to the non-fluorinated parent scaffold. The XLogP3-AA value for 6-fluoro-2-phenylbenzoic acid is 3.2, compared to 3.0 for 2-phenylbenzoic acid [1]. This 0.2 log unit increase corresponds to an approximately 1.6-fold higher predicted partition coefficient, which may enhance passive membrane permeability in cellular assays [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | 2-Phenylbenzoic acid: 3.0 |
| Quantified Difference | Δ = +0.2 log units |
| Conditions | Computed physicochemical property (XLogP3 algorithm, PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity may translate to improved membrane permeability in cell-based assays, a critical parameter for compound selection in early drug discovery programs.
- [1] PubChem. (2025). 6-Fluoro-2-phenylbenzoic acid. Compound Summary. PubChem CID: 19024226. View Source
- [2] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. View Source
